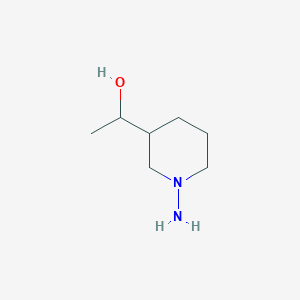
1-(1-アミノピペリジン-3-イル)エタン-1-オール
概要
説明
1-(1-Aminopiperidin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO2. It is a derivative of piperidine, featuring an amino group and a hydroxyl group attached to the carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
科学的研究の応用
1-(1-Aminopiperidin-3-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Aminopiperidin-3-yl)ethan-1-ol can be synthesized through several methods, including:
Reduction of 1-(1-aminopiperidin-3-yl)ethanone: This involves the reduction of the carbonyl group to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis of 1-(1-aminopiperidin-3-yl)ethanone oxime: This method involves the hydrolysis of the oxime derivative to yield the hydroxyl group.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and reaction conditions (temperature, pressure, solvent) is crucial to achieving the desired product.
化学反応の分析
1-(1-Aminopiperidin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in 1-(1-aminopiperidin-3-yl)ethanone.
Reduction: The amino group can be reduced further to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed:
Oxidation: 1-(1-aminopiperidin-3-yl)ethanone
Reduction: Secondary amines
Substitution: Halogenated derivatives
作用機序
1-(1-Aminopiperidin-3-yl)ethan-1-ol is similar to other piperidine derivatives, such as 1-(3-aminopiperidin-1-yl)ethanone and 1-(3-aminopiperidin-1-yl)ethanol. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the hydroxyl group in 1-(1-Aminopiperidin-3-yl)ethan-1-ol makes it more reactive in certain chemical reactions compared to its counterparts.
類似化合物との比較
1-(3-aminopiperidin-1-yl)ethanone
1-(3-aminopiperidin-1-yl)ethanol
1-(3-aminopiperidin-1-yl)propan-1-ol
特性
IUPAC Name |
1-(1-aminopiperidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-6(10)7-3-2-4-9(8)5-7/h6-7,10H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXIYVXMZSNKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)
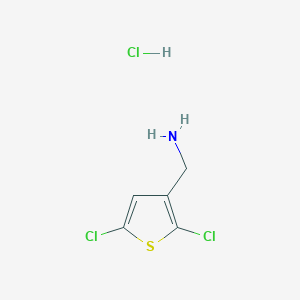


![6,6-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1490074.png)


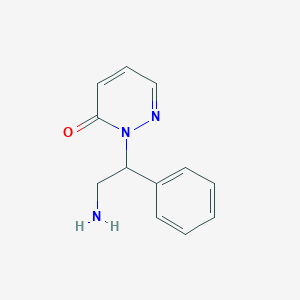
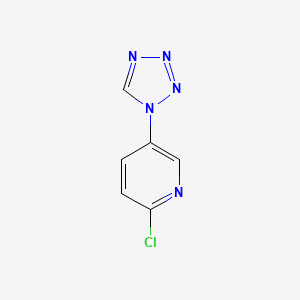
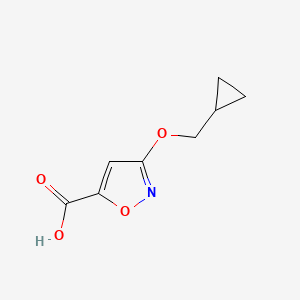
![2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B1490081.png)

